Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of Hurd–Mori reaction led to the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate . The ester obtained was then brominated with N-bromosuccinimide at the methyl group in the furan ring .Chemical Reactions Analysis
The reactions of similar compounds have been studied. For example, the ester obtained from the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate was brominated with N-bromosuccinimide at the methyl group in the furan ring . This bromide reacts with various N-, S-, O-, and P-nucleophiles to form the corresponding substitution products .Scientific Research Applications
Synthetic Applications and Characterization
This compound and its derivatives are extensively explored for their synthetic and structural characterization. For instance, the analytical and spectral study of furan ring-containing organic ligands, including this compound, highlights its utility in synthesizing transition metal complexes with potential antibacterial activities against human pathogenic bacteria. These complexes were characterized by elemental analyses, spectral studies, and other methods, indicating their chelating properties and potential as antimicrobial agents (Patel, 2020).
Anticancer Potential
Research into propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole group has shown promising anticancer properties. Synthesis and evaluation of these derivatives have revealed compounds with significant potency against cancer cell lines, suggesting the potential of ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate derivatives as anticancer agents (Rehman et al., 2018).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized for their activity against Mycobacterium tuberculosis. Certain derivatives have shown promising results in vitro, demonstrating the potential of these compounds in antituberculosis therapy. This research suggests that modifications of the this compound structure could lead to effective treatments for tuberculosis (Jeankumar et al., 2013).
Biological Properties
New piperidine substituted benzothiazole derivatives synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate have been studied for their biological properties, including antibacterial and antifungal activities. These studies indicate the utility of these compounds in developing new antimicrobial agents and highlight the importance of structural modifications for enhanced biological activity (Shafi et al., 2021).
Mechanism of Action
Target of Action
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound with potential biological activity. Thiazole derivatives, a key structural component of this compound, have been found to exhibit diverse biological activities, suggesting that they interact with multiple cellular targets .
Mode of Action
It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole, a key component of this compound, varies in different solvents . This could potentially affect the compound’s bioavailability and efficacy.
Properties
IUPAC Name |
ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZRGXDAEBZOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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